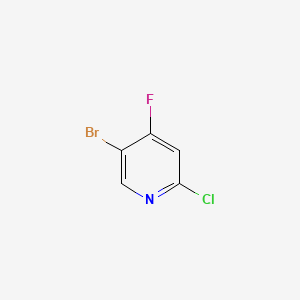

5-Bromo-2-chloro-4-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOUCYWEAFGESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-chloro-4-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the known physical properties of 5-Bromo-2-chloro-4-fluoropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to its specific isomeric structure, this compound serves as a versatile building block in the synthesis of complex organic molecules.

Core Physical Properties

The fundamental physical characteristics of this compound (CAS Number: 1211580-49-2) are summarized below. It is important to note that while basic molecular data are well-established, detailed experimental values for properties such as melting and boiling points are not extensively documented in publicly available literature for this specific isomer.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1211580-49-2 | [1][2][3][4] |

| Molecular Formula | C₅H₂BrClFN | [2][3][4] |

| Molecular Weight | 210.43 g/mol | [2][3][4] |

| Purity | >95% (Typically available) | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C |[2] |

Experimental Protocols for Property Determination

The characterization of a novel or synthesized organic compound like this compound relies on standard, well-established laboratory protocols to determine its physical properties.

1. Melting Point Determination: The melting point is a critical indicator of purity for a solid organic compound.[5] The standard method involves using a melting point apparatus.[6]

-

Methodology: A small, powdered sample of the crystalline solid is packed into a capillary tube. The tube is placed in a calibrated heating block within the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.[6] A narrow range typically signifies high purity.

2. Boiling Point Determination: For liquid compounds, the boiling point is a key physical constant. A common and effective method for this is simple distillation.[6]

-

Methodology: The liquid is heated in a distillation flask.[6] As the liquid boils, its vapor rises and surrounds the bulb of a thermometer placed in the neck of the flask. The temperature at which the vapor pressure equals the atmospheric pressure, indicated by a stable temperature reading during distillation, is recorded as the boiling point.[5][6] This process also serves as a method of purification.

3. Solubility Assessment: Solubility provides insights into the polarity and intermolecular forces of a compound.[5]

-

Methodology: A qualitative assessment is performed by adding a small, measured amount of the compound to a test tube containing a specific solvent (e.g., water, ethanol, dichloromethane). The mixture is agitated, and the degree to which the solute dissolves is observed. The principle of "like dissolves like" is a fundamental guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[5][7]

4. Purity Analysis by Gas Chromatography (GC): The purity of halogenated pyridines is often determined using gas chromatography.

-

Methodology: A small amount of the compound, dissolved in a volatile solvent, is injected into the gas chromatograph. The instrument vaporizes the sample, which is then carried by an inert gas through a column. Different components of the sample travel through the column at different rates based on their volatility and interaction with the column's stationary phase. A detector measures the amount of each component as it exits the column, producing a chromatogram where the area of the peaks corresponds to the relative amount of each substance, allowing for a quantitative purity assessment.

Representative Synthetic Workflow

Halogenated pyridines are crucial intermediates in pharmaceutical and agrochemical synthesis.[8][9] The diagram below illustrates a generalized, two-step reaction sequence for the synthesis of a di-halogenated pyridine from a substituted aminopyridine, a common strategy in pyridine chemistry.[10] This workflow demonstrates a logical pathway relevant to the synthesis of compounds like this compound.

References

- 1. This compound | 1211580-49-2 [chemicalbook.com]

- 2. 1211580-49-2|this compound|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. 1211580-49-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. study.com [study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. amherst.edu [amherst.edu]

- 8. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 5-Bromo-2-chloro-4-fluoropyridine

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical data for 5-Bromo-2-chloro-4-fluoropyridine, a halogenated pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound, this guide combines established chemical principles with data from analogous structures to provide a predictive yet thorough profile.

Chemical Structure and Identifiers

This compound is a polysubstituted pyridine ring with bromine, chlorine, and fluorine atoms at positions 5, 2, and 4, respectively. This substitution pattern imparts unique electronic and steric properties that are valuable in the design of novel chemical entities.

Below is a diagram illustrating the relationship between the common identifiers for this compound.

Caption: Relationship between key identifiers for this compound.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1211580-49-2 | [1] |

| Molecular Formula | C5H2BrClFN | [1] |

| Molecular Weight | 210.43 g/mol | [1] |

| InChIKey | IHOUCYWEAFGESV-UHFFFAOYSA-N | N/A |

| Canonical SMILES | C1=C(C(=CN=C1Cl)Br)F | N/A |

| Purity | Typically ≥95% (Commercially available) | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could start from a suitable aminopyridine precursor. The following is a generalized, hypothetical protocol based on the synthesis of similar compounds, such as 5-bromo-2,4-dichloropyridine.[3]

Step 1: Bromination of a Chlorinated Aminopyridine (Hypothetical)

-

Dissolve the starting aminopyridine in a suitable solvent (e.g., dichloromethane).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a brominating agent (e.g., N-bromosuccinimide) in portions while maintaining the temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction by washing with aqueous solutions to remove impurities and the solvent is removed under reduced pressure.

Step 2: Diazotization and Halogen Exchange (Hypothetical)

-

Dissolve the brominated aminopyridine from the previous step in a strong acid (e.g., concentrated hydrochloric acid).

-

Cool the mixture to a low temperature (e.g., -5 to 0°C).

-

Slowly add a solution of sodium nitrite in water to form the diazonium salt.

-

In a separate vessel, prepare a solution of a fluoride source (e.g., copper(I) fluoride or hexafluoroboric acid).

-

Slowly add the diazonium salt solution to the fluoride source solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography or distillation.

The workflow for a generalized synthesis of a polysubstituted pyridine is illustrated below.

Caption: A generalized workflow for the synthesis and purification of polysubstituted pyridines.

Spectroscopic Data (Predicted)

While experimentally obtained spectra for this compound are not publicly available, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| ¹H | 8.3 - 8.5 | d | J(H,F) ≈ 4-6 | The proton at C6 will be downfield due to the electron-withdrawing effects of the adjacent nitrogen and halogens. It will appear as a doublet due to coupling with the fluorine atom. |

| 7.4 - 7.6 | d | J(H,F) ≈ 8-10 | The proton at C3 will be influenced by the adjacent chlorine and fluorine atoms and will also show coupling to fluorine. | |

| ¹³C | ~160 (d) | d | ¹J(C,F) ≈ 240-260 | The carbon directly bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant. |

| ~152 | s | - | The carbon at C2, bonded to chlorine and nitrogen. | |

| ~148 | d | ³J(C,F) ≈ 3-5 | The carbon at C6, showing a smaller three-bond coupling to fluorine. | |

| ~125 | d | ²J(C,F) ≈ 20-25 | The carbon at C3, showing a two-bond coupling to fluorine. | |

| ~115 | d | ²J(C,F) ≈ 15-20 | The carbon at C5, bonded to bromine, with a two-bond coupling to fluorine. |

Note: Predicted shifts are relative to TMS and are based on data for other halogenated pyridines. Actual values may vary.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 209/211/213 | [M]⁺ | The molecular ion peak will appear as a cluster due to the isotopic distribution of Br and Cl. The most abundant peaks will be at m/z corresponding to [C₅H₂⁷⁹Br³⁵ClFN]⁺ and [C₅H₂⁸¹Br³⁵ClFN]⁺. |

| 174/176 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 130/132 | [M - Br]⁺ | Loss of a bromine atom. |

| 101 | [M - Br - Cl]⁺ | Loss of both bromine and chlorine atoms. |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the vibrational modes of the molecule.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Weak |

| 1600-1550 | C=C and C=N stretching (in-ring) | Medium-Strong |

| 1450-1400 | C-C stretching (in-ring) | Medium |

| 1250-1100 | C-F stretch | Strong |

| 850-750 | C-Cl stretch | Medium |

| 700-600 | C-Br stretch | Medium |

| 900-675 | C-H out-of-plane bend | Medium-Strong |

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized pyridine derivative.

References

An In-depth Technical Guide to 5-Bromo-2-chloro-4-fluoropyridine (CAS: 1211580-49-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-fluoropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, plausible synthetic routes, reactivity, and potential applications as a key building block in the development of novel therapeutics.

Core Compound Properties

This compound is a polysubstituted pyridine ring system featuring a unique combination of halogen atoms. This substitution pattern offers a versatile platform for selective chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules.

| Property | Value |

| CAS Number | 1211580-49-2 |

| Molecular Formula | C₅H₂BrClFN |

| Molecular Weight | 210.43 g/mol |

| Predicted XlogP | 2.6 |

| Predicted Boiling Point | 209.7 ± 35.0 °C |

| Predicted Density | 1.829 ± 0.06 g/cm³ |

| SMILES | C1=C(C(=CN=C1Cl)Br)F |

| InChI | InChI=1S/C5H2BrClFN/c6-3-2-9-5(7)1-4(3)8/h1-2H |

| InChIKey | IHOUCYWEAFGESV-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A potential synthetic route to this compound could start from a readily available aminopyridine precursor, followed by bromination and a diazotization-fluorination/chlorination sequence.

Caption: Plausible synthetic route for this compound.

Experimental Protocol: Bromination of 2-Amino-4-chloropyridine

This protocol is adapted from the synthesis of similar brominated pyridines.[1][2]

Materials:

-

2-Amino-4-chloropyridine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-5-bromo-4-chloropyridine.

-

The crude product may be purified by column chromatography on silica gel.

Experimental Protocol: Diazotization and Fluorination

This protocol is a general procedure for the conversion of an amino group to a fluorine atom via a diazonium salt (Balz-Schiemann reaction).[3]

Materials:

-

2-Amino-5-bromo-4-chloropyridine

-

Hydrofluoric acid (HF) in pyridine or Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Anhydrous ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Caution: Hydrofluoric acid is extremely corrosive and toxic. Handle with extreme care in a specialized fume hood with appropriate personal protective equipment.

-

Dissolve 2-amino-5-bromo-4-chloropyridine (1.0 eq) in a solution of HF in pyridine or an aqueous solution of HBF₄ at a low temperature (-10 to 0 °C).

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the low temperature.

-

Stir the mixture for 1-2 hours at low temperature to allow for the formation of the diazonium salt.

-

Gently warm the reaction mixture to induce decomposition of the diazonium salt and formation of the fluoro-pyridine. The temperature for decomposition will need to be carefully optimized.

-

Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with anhydrous ether.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain this compound.

Reactivity and Applications in Synthesis

The presence of three different halogen atoms on the pyridine ring imparts distinct reactivity at each position, allowing for selective functionalization. The order of reactivity in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl > F.[4] This differential reactivity is a key feature for its application in the synthesis of complex molecules.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The bromine atom at the 5-position is expected to be the most reactive site for these transformations.

Caption: Reactivity of this compound in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA)

The fluorine and chlorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity will depend on the specific nucleophile and reaction conditions.

Applications in Drug Discovery and Development

Halogenated pyridines are prevalent structural motifs in many active pharmaceutical ingredients (APIs).[5] this compound serves as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The ability to selectively introduce different functionalities at the 5- and 2-positions allows for the fine-tuning of physicochemical and pharmacological properties of drug candidates.

While specific examples of APIs synthesized directly from this compound are not prominently documented, its structural analogues are key intermediates in the synthesis of various kinase inhibitors and other therapeutic agents.[5] The unique substitution pattern of this compound makes it a highly attractive starting material for the exploration of new chemical space in drug discovery programs.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, predicted data and spectra of similar compounds can provide valuable insights for characterization. Chemical suppliers like BLD Pharm may have this data available upon request.[4]

Expected Spectroscopic Features:

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling patterns and chemical shifts will be influenced by the adjacent halogen substituents.

-

¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached halogens, with the carbon atoms bonded to fluorine and chlorine appearing at lower field.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 5-Bromo-3-chloro-2-fluoropyridine(38185-56-7) 1H NMR [m.chemicalbook.com]

- 2. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 1211580-49-2|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 5-Bromo-2-chloro-4-fluoropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The synthesis involves a robust three-step sequence commencing with the readily available starting material, 2-amino-4-chloropyridine. This whitepaper details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to facilitate a deeper understanding and practical application by researchers in the field.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process:

-

Bromination: Electrophilic bromination of 2-amino-4-chloropyridine at the 5-position to yield 2-amino-5-bromo-4-chloropyridine.

-

Diazotization: Conversion of the amino group of 2-amino-5-bromo-4-chloropyridine to a chloro group via a Sandmeyer-type reaction to afford 5-bromo-2,4-dichloropyridine.

-

Selective Fluorination: Halogen exchange reaction to selectively replace the chlorine atom at the 4-position of 5-bromo-2,4-dichloropyridine with a fluorine atom.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine (Bromination)

This procedure outlines the electrophilic bromination of 2-amino-4-chloropyridine using N-bromosuccinimide (NBS).

Methodology:

-

In a round-bottom flask, dissolve 2-amino-4-chloropyridine in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 2-amino-5-bromo-4-chloropyridine.

Caption: Experimental workflow for the bromination of 2-amino-4-chloropyridine.

Step 2: Synthesis of 5-Bromo-2,4-dichloropyridine (Diazotization)

This protocol describes the conversion of the amino group of 2-amino-5-bromo-4-chloropyridine to a chloro group.

Methodology:

-

Suspend 2-amino-5-bromo-4-chloropyridine in concentrated hydrochloric acid (HCl) and cool the mixture to -5°C to 0°C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for a specified time.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 5-bromo-2,4-dichloropyridine.

Caption: Experimental workflow for the diazotization of 2-amino-5-bromo-4-chloropyridine.

Step 3: Synthesis of this compound (Selective Fluorination)

This proposed protocol for the final fluorination step is based on established halogen exchange methodologies for the synthesis of fluorinated heteroaromatics.

Methodology:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromo-2,4-dichloropyridine, spray-dried potassium fluoride (KF), and a phase transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6).

-

Add a high-boiling point aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or sulfolane.

-

Heat the reaction mixture to a high temperature (typically in the range of 150-220°C).

-

Monitor the reaction for the consumption of the starting material and the formation of the product by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine to remove the solvent and catalyst.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Caption: Proposed experimental workflow for the selective fluorination of 5-bromo-2,4-dichloropyridine.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactants and Conditions for the Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) |

| 1. Bromination | 2-Amino-4-chloropyridine | N-Bromosuccinimide (NBS) | Dichloromethane | 0 | 1-2 |

| 2. Diazotization | 2-Amino-5-bromo-4-chloropyridine | NaNO₂, HCl, CuCl | Water, HCl | -5 to 25 | 2-4 |

| 3. Fluorination | 5-Bromo-2,4-dichloropyridine | KF, Phase Transfer Catalyst | DMSO or Sulfolane | 150-220 | 12-24 |

Table 2: Yields and Purity of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 2-Amino-5-bromo-4-chloropyridine | C₅H₄BrClN₂ | 207.46 | 85-95 | >98 |

| 5-Bromo-2,4-dichloropyridine | C₅H₂BrCl₂N | 226.90 | 60-75 | >97 |

| This compound | C₅H₂BrClFN | 210.43 | 40-60 (estimated) | >98 |

Conclusion

This technical guide presents a viable and detailed synthetic route for this compound. The described three-step synthesis, starting from 2-amino-4-chloropyridine, employs well-established chemical transformations. While the initial bromination and diazotization steps are supported by robust literature precedents, the final selective fluorination step is a proposed protocol based on analogous halogen exchange reactions. The provided experimental workflows, quantitative data, and pathway visualizations are intended to serve as a valuable resource for researchers engaged in the synthesis of novel halogenated pyridines for applications in drug discovery and development. Further optimization of the fluorination step may be required to maximize yield and efficiency.

A Technical Guide to the Reactivity Profile of 5-Bromo-2-chloro-4-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical reactivity of 5-Bromo-2-chloro-4-fluoropyridine, a versatile halogenated pyridine derivative. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily due to the differential reactivity of its three distinct halogen substituents. Understanding its reaction profile is crucial for the strategic design of complex molecular architectures.

Core Reactivity Profile

This compound possesses three halogen atoms at the C5, C2, and C4 positions, respectively. The pyridine ring's electron-deficient nature activates these positions to varying degrees for different classes of reactions. The reactivity of the carbon-halogen (C-X) bonds is dictated by factors such as bond strength and the halogen's electronegativity, leading to a predictable and exploitable hierarchy of reactivity.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 5-position is the most reactive site for palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This is due to the C-Br bond being weaker than C-Cl and C-F bonds, facilitating the rate-determining oxidative addition step. The general reactivity order for halides in these reactions is I > Br > Cl > F.[1][2][3]

-

Nucleophilic Aromatic Substitution (SNAr): The C-F bond at the 4-position is the most susceptible to nucleophilic attack. The high electronegativity of the fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic. Furthermore, it effectively stabilizes the negative charge in the intermediate Meisenheimer complex.[4][5] The general reactivity order for SNAr on electron-deficient rings is F > Cl > Br > I.[5]

This differential reactivity allows for the sequential and site-selective functionalization of the pyridine core, making it a highly strategic synthetic intermediate.

References

Spectroscopic Profile of 5-Bromo-2-chloro-4-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-chloro-4-fluoropyridine (CAS No: 1211580-49-2). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data from analogous halogenated pyridines.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.2 | d | ~1.5 | 1H | H-6 |

| ~7.5 | d | ~5.0 | 1H | H-3 |

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 arises from coupling to the fluorine atom at position 4. The doublet for H-3 is also due to coupling with the adjacent fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, J ≈ 250 Hz) | C-4 |

| ~152 (d, J ≈ 15 Hz) | C-2 |

| ~150 | C-6 |

| ~120 (d, J ≈ 20 Hz) | C-5 |

| ~115 (d, J ≈ 4 Hz) | C-3 |

Note: The chemical shifts are approximate. The carbons C-2, C-3, C-4, and C-5 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Table 3: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 209/211/213 | High | [M]⁺ (Molecular Ion) |

| 174/176 | Moderate | [M - Cl]⁺ |

| 130/132 | Moderate | [M - Br]⁺ |

| 95 | Moderate | [M - Br - Cl]⁺ |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust for optimal signal-to-noise)

-

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-10 seconds

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation, producing a cation radical.[1]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or magnetic sector).[1]

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers are encouraged to use this information as a starting point for their analytical work.

References

Technical Guide: 5-Bromo-2-chloro-4-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-chloro-4-fluoropyridine, a halogenated pyridine derivative of significant interest as a building block in medicinal chemistry and organic synthesis. Due to its unique substitution pattern, this compound offers multiple reactive sites for further functionalization, making it a valuable intermediate in the development of novel pharmaceutical agents and functional materials.

Core Chemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some experimental data for related compounds is available, certain properties for this specific isomer are based on predicted values.

| Property | Data | Reference |

| Molecular Weight | 210.43 g/mol | |

| Molecular Formula | C₅H₂BrClFN | [1] |

| CAS Number | 1211580-49-2 | |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=C(C(=CN=C1Cl)Br)F | [2] |

| InChI Key | IHOUCYWEAFGESV-UHFFFAOYSA-N | [2] |

| Physical State | Solid or liquid (Isomers vary) | [3] |

| Boiling Point | 209.7 ± 35.0 °C (Predicted) | [1] |

| Density | 1.829 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Molecular Structure and Properties

The arrangement of halogen substituents on the pyridine ring dictates the chemical reactivity of this compound. The fluorine atom at the C4 position strongly influences the electron density of the ring, while the chlorine at C2 and bromine at C5 provide distinct sites for various chemical transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Experimental Protocols

While specific, peer-reviewed synthesis and characterization data for this compound are not widely published, the following sections provide detailed, generalized methodologies based on established procedures for analogous halogenated pyridines.

General Synthesis Workflow

A plausible synthetic route to this compound can be conceptualized as a multi-step process, likely starting from a readily available aminopyridine precursor. The workflow would involve sequential halogenation and diazotization/substitution reactions.

Synthesis Protocol (Representative)

This protocol describes a representative method for the synthesis of a halogenated pyridine and can be adapted for this compound.

Step 1: Bromination of the Precursor

-

Reaction Setup: To a solution of the starting material (e.g., 2-amino-4-chloropyridine, 1.0 eq) in a suitable solvent such as dichloromethane (DCM), cooled to 0 °C in an ice bath, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.

-

Reaction Execution: Stir the mixture at 0 °C for 30-60 minutes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the brominated intermediate.

Step 2: Diazotization and Chlorination (Sandmeyer Reaction)

-

Diazotization: Dissolve the brominated amino-pyridine intermediate (1.0 eq) in concentrated hydrochloric acid at a low temperature (e.g., -5 to 0 °C). Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature.

-

Substitution: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Add the diazonium salt solution to the CuCl solution at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.

-

Workup: Neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure and purity of the compound.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the chemical shifts, multiplicities, and integrals of the proton signals.

-

Acquire a ¹³C NMR spectrum (proton-decoupled) to identify the chemical shifts of the carbon atoms. Due to the presence of fluorine, expect to see C-F coupling.

-

Additional experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignment of all signals.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation: A mass spectrometer, for example, coupled with Gas Chromatography (GC-MS) or an Electrospray Ionization (ESI-MS) source.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For GC-MS, an appropriate temperature program is used. For ESI-MS, the sample is infused directly. Acquire the mass spectrum in a suitable mass range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (M⁺). The isotopic pattern of this peak should be characteristic of a compound containing one bromine and one chlorine atom.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record a background spectrum and then the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands corresponding to C-H, C=C, C=N, C-F, C-Cl, and C-Br bonds.

Applications in Research and Drug Development

Halogenated pyridines like this compound are versatile intermediates in the synthesis of complex organic molecules.[5] The different halogens can be selectively functionalized, allowing for a stepwise and controlled construction of the target molecule. For instance, the bromine atom is particularly amenable to Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, while the chlorine atom can be displaced by nucleophiles. This reactivity profile makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs).

References

In-depth Technical Guide: 5-Bromo-2-chloro-4-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-fluoropyridine is a halogenated pyridine derivative that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the pyridine ring, offers multiple reactive sites for a variety of chemical transformations. This versatility makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel active pharmaceutical ingredients (APIs). The strategic placement of these halogens allows for selective functionalization through various coupling and substitution reactions, providing a scaffold for creating diverse molecular architectures with potential therapeutic applications.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key identifiers and physical characteristics.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1211580-49-2 |

| Molecular Formula | C₅H₂BrClFN |

| Molecular Weight | 210.43 g/mol |

| Predicted Boiling Point | 201.8 ± 35.0 °C |

| Predicted Density | 1.829 ± 0.06 g/cm³ |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general understanding of its synthesis can be derived from methods used for analogous halogenated pyridines. A plausible synthetic route would likely involve a multi-step process starting from a readily available pyridine derivative.

A potential synthetic pathway could involve the following key transformations:

-

Nitration: Introduction of a nitro group onto the pyridine ring.

-

Reduction: Conversion of the nitro group to an amino group.

-

Halogenation: Introduction of the bromo, chloro, and fluoro substituents through sequential halogenation and/or Sandmeyer-type reactions.

It is important to note that the precise reagents, reaction conditions, and purification methods would need to be optimized to achieve a good yield and high purity of the final product. Researchers should refer to patents and publications on the synthesis of similar multi-halogenated pyridines for methodological guidance.

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a key intermediate in the synthesis of APIs. The distinct reactivity of the different halogen substituents allows for selective and sequential chemical modifications. For instance, the bromine atom is often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form carbon-carbon or carbon-heteroatom bonds. The chlorine and fluorine atoms, on the other hand, can be targeted for nucleophilic aromatic substitution reactions.

This multi-functional handle makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery campaigns. While specific examples of marketed drugs derived from this particular intermediate are not prominently disclosed in the public domain, its structural motifs are found in various classes of therapeutic agents.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound. The following is a summary of its known hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.

Spectral Data and Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent halogen substituents.

-

¹³C NMR: The carbon NMR spectrum would display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the electronegativity of the attached halogens.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.43 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom and one chlorine atom.

Researchers synthesizing or using this compound should perform their own analytical characterization to confirm its identity and purity.

Logical Relationships of this compound

The following diagram illustrates the key attributes and relationships of this compound.

The Alchemists' Blueprint: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of pharmaceutical synthesis, intermediates are the critical threads that bind starting materials to the final active pharmaceutical ingredient (API). They are the unsung heroes of drug development, representing key milestones in a synthetic route and holding the key to efficiency, purity, and scalability. This technical guide delves into the core of pharmaceutical synthesis by examining three pivotal intermediates for blockbuster drugs: a chiral side-chain for Atorvastatin, the pyrazole core of Sildenafil, and a shikimic acid-derived precursor for Oseltamivir. We will explore their synthesis through detailed experimental protocols, present comparative quantitative data, and visualize the complex biological pathways they ultimately influence.

Atorvastatin Intermediate: Building the Chiral Side-Chain

Atorvastatin, a leading drug for lowering cholesterol, functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] A crucial component of its structure is the chiral side-chain, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. The precise stereochemistry of this intermediate is paramount for the drug's efficacy.

Signaling Pathway: HMG-CoA Reductase Inhibition

The mevalonate pathway is the metabolic route for cholesterol synthesis. Atorvastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in this pathway, thereby reducing the production of mevalonate and subsequent downstream products, including cholesterol.

Quantitative Data: Synthesis of Atorvastatin Intermediate

The synthesis of the chiral side-chain for Atorvastatin can be achieved through various methods, including asymmetric synthesis and biocatalysis. The following table summarizes key quantitative data from different synthetic approaches.

| Synthesis Method | Key Transformation | Yield (%) | Purity/Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Ru-BINAP catalyzed hydrogenation | 82 (for β-ketoester intermediate) | 99% de (for diol intermediate) | |

| Biocatalytic Reduction | Ketoreductase (KRED) | 96 (for (S)-ethyl-4-chloro-3-hydroxybutyrate) | >99.5% ee | [3] |

| Paal-Knorr Condensation | Reaction of diketone and amine | 79.12 | Not specified | |

| Blaise Reaction & Hydrogenation | Raney Ni catalyzed hydrogenation | 55 (overall yield) | High enantiomeric purity | [4] |

| Henry Reaction & Hydrogenation | Catalytic hydrogenation of nitro group | Not specified | Not specified | [4] |

Experimental Protocol: Paal-Knorr Synthesis of an Atorvastatin Precursor

The Paal-Knorr synthesis is a widely used industrial method for constructing the pyrrole ring of Atorvastatin by condensing the chiral side-chain amine with a 1,4-diketone.[1][5]

Materials:

-

1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (chiral amine intermediate)

-

4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide (diketone intermediate)

-

Pivalic acid

-

Toluene

-

Heptane

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the diketone intermediate and the chiral amine intermediate in a mixture of toluene, heptane, and THF.[6]

-

Add pivalic acid as a catalyst.[6]

-

Heat the reaction mixture to reflux (approximately 85-95 °C) for 18-24 hours, with continuous removal of water using a Dean-Stark apparatus.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.[6]

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude protected Atorvastatin acetonide tert-butyl ester.

-

If necessary, purify the crude product by silica gel column chromatography.

Experimental Workflow: Paal-Knorr Synthesis

Sildenafil Intermediate: Constructing the Pyrazole Core

Sildenafil, the active ingredient in Viagra, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[7] Its therapeutic effect in treating erectile dysfunction stems from its ability to enhance the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP). A key building block in the synthesis of Sildenafil is the pyrazole derivative, 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.[8]

Signaling Pathway: PDE5 Inhibition

In the corpus cavernosum of the penis, nitric oxide (NO) is released during sexual stimulation, which activates guanylate cyclase to produce cGMP. cGMP, in turn, leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. Sildenafil inhibits PDE5, leading to elevated cGMP levels and a prolonged erectile response.[7]

Quantitative Data: Synthesis of Sildenafil Intermediate

The synthesis of the pyrazole core of Sildenafil involves several steps, including cyclization, methylation, nitration, and reduction. The efficiency of each step is crucial for the overall yield of the process.

| Synthesis Step | Reagents | Yield (%) | Purity (%) | Reference |

| Nitration of Pyrazole Carboxamide | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 91 - 95 | 95.6 - 96.8 | [8] |

| Reduction of Nitro Group | Zinc particles, Ammonium formate | 89 | 95.1 | [8] |

| Overall Yield (Improved Process) | - | 39.3 | Not specified | [9] |

Experimental Protocol: Green Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide

This protocol describes a greener synthetic route for the reduction of the nitro-pyrazole intermediate.[8]

Materials:

-

4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide

-

[bmim][BF4] (ionic liquid)

-

Zinc particles

-

Ammonium formate

-

Water

-

Diethyl ether

Procedure:

-

Combine 21.2 g of 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide, 100 mL of [bmim][BF4], 13 g of zinc particles, 10 mL of water, and 9.5 g of ammonium formate in a reaction vessel.[8]

-

Stir the mixture rapidly at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Add diethyl ether (150 mL x 3) for extraction.

-

Combine the diethyl ether phases and concentrate to dryness to obtain 16.2 g of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.[8]

Experimental Workflow: Sildenafil Intermediate Synthesis

Oseltamivir Intermediate: From Nature's Blueprint

Oseltamivir (Tamiflu®) is an antiviral medication used to treat and prevent influenza A and B.[10] It functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected cells. The commercial synthesis of Oseltamivir famously starts from (-)-shikimic acid, a natural product extracted from Chinese star anise.[10]

Signaling Pathway: Neuraminidase Inhibition

Influenza viruses utilize the enzyme neuraminidase to cleave sialic acid residues on the surface of host cells, which is a crucial step for the release of progeny virions. Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the viral neuraminidase enzyme, thus halting the spread of the virus.

Quantitative Data: Synthesis of Oseltamivir from Shikimic Acid

The synthesis of Oseltamivir from shikimic acid is a multi-step process that has been the subject of extensive research to improve its efficiency.

| Synthesis Route | Number of Steps | Overall Yield (%) | Final Purity (%) | Reference |

| Roche Industrial Synthesis | ~10-12 | 17-22 | 99.7 | [10] |

| Practical Synthetic Route | 8 | 47 | Not specified | [11][12] |

| Azide-Free Route from Diethyl D-Tartrate | 11 | High (individual steps) | High | [2] |

Experimental Protocol: Key Epoxidation Step from a Shikimic Acid Derivative

This protocol outlines a key epoxidation step in the synthesis of an Oseltamivir intermediate.

Materials:

-

Shikimic acid-derived mesylate

-

Potassium bicarbonate

-

Solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the shikimic acid-derived mesylate in a suitable solvent such as dichloromethane.

-

Add potassium bicarbonate to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, perform an aqueous workup to remove the base.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the solution under reduced pressure to obtain the crude epoxide intermediate.

-

Purify the intermediate if necessary, typically by column chromatography.

Experimental Workflow: Oseltamivir Synthesis from Shikimic Acid

Conclusion

The synthesis of key pharmaceutical intermediates is a testament to the ingenuity of modern organic chemistry. The examples of Atorvastatin, Sildenafil, and Oseltamivir intermediates highlight the diverse strategies employed, from leveraging natural products and asymmetric catalysis to the construction of complex heterocyclic cores. For researchers and drug development professionals, a deep understanding of these synthetic pathways, coupled with robust analytical techniques and a grasp of the underlying biological mechanisms, is essential for the continued innovation of life-saving medicines. The data and protocols presented in this guide serve as a foundational resource for those at the forefront of pharmaceutical research and development.

References

- 1. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. eureka.patsnap.com [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 11. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Synthetic Chemist's Compass: A Guide to Halogenated Pyridine Building Blocks in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated pyridines are a cornerstone of modern organic synthesis, serving as versatile and highly valuable building blocks in the construction of a vast array of functional molecules. Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical importance of understanding their synthesis, reactivity, and strategic application.[1] The introduction of a halogen atom onto the pyridine ring not only provides a reactive handle for a multitude of cross-coupling reactions but also profoundly influences the electronic properties, lipophilicity, and metabolic stability of the parent molecule. This guide provides a comprehensive technical overview of the synthesis of key halogenated pyridine intermediates and their subsequent functionalization through palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of reaction pathways and workflows.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a ubiquitous motif in biologically active compounds. The strategic incorporation of halogen atoms (F, Cl, Br, I) onto this privileged heterocycle opens up a vast chemical space for medicinal chemists and process developers. Halogen atoms can act as key pharmacophores, participate in halogen bonding, and, most importantly, serve as versatile synthetic handles for the introduction of molecular complexity.[1] The controlled and regioselective halogenation of the pyridine ring is therefore a critical first step in many synthetic campaigns.

However, the electron-deficient nature of the pyridine ring presents unique challenges for direct electrophilic halogenation, often requiring harsh reaction conditions and yielding mixtures of regioisomers.[1] Consequently, a variety of synthetic strategies have been developed to achieve predictable and efficient halogenation, including radical reactions, activation via N-oxide formation, and directed metalation approaches.[1] This guide will delve into the practical aspects of these methods and their application in preparing key building blocks.

Synthesis of Halogenated Pyridine Building Blocks

The regioselective synthesis of monochloro-, bromo-, and iodopyridines is fundamental to their use as versatile building blocks. The following sections provide detailed experimental protocols for the preparation of representative examples.

Synthesis of 2-Chloropyridine

2-Chloropyridine is a valuable precursor for a variety of cross-coupling reactions. A common and efficient method for its synthesis involves the chlorination of pyridine-N-oxide.

Experimental Protocol: Chlorination of Pyridine-N-Oxide

-

Reaction Setup: To a solution of pyridine-N-oxide (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), add triethylamine (1.2 equiv).

-

Chlorination: Cool the mixture to 0 °C and add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography to afford 2-chloropyridine.

| Reagent | Molar Equiv. | Purpose |

| Pyridine-N-Oxide | 1.0 | Starting Material |

| Triethylamine | 1.2 | Base |

| Phosphorus Oxychloride | 1.1 | Chlorinating Agent |

| Dichloromethane | - | Solvent |

Diagram: Synthesis of 2-Chloropyridine via N-Oxide

Caption: Workflow for the synthesis of 2-chloropyridine.

Synthesis of 3-Bromopyridine

Direct electrophilic bromination of pyridine requires harsh conditions. A common laboratory-scale procedure involves the use of bromine in the presence of a strong acid.

Experimental Protocol: Electrophilic Bromination of Pyridine [2]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, add pyridine (1.0 equiv) and 90% sulfuric acid.[2] Cool the mixture to 0°C in an ice bath.

-

Bromine Addition: Slowly add bromine (1.0 equiv) dropwise to the stirred solution, maintaining the temperature below 10°C.[2]

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 130-135°C and maintain this temperature for 8 hours.[2]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[2]

-

Neutralization: Neutralize the acidic solution by the slow addition of a 6N sodium hydroxide solution until the pH reaches 8.[2]

-

Extraction: Extract the aqueous layer three times with an organic solvent such as petroleum ether.[2] The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by distillation to yield 3-bromopyridine.[2]

| Reagent | Molar Equiv. | Purpose | Typical Yield |

| Pyridine | 1.0 | Starting Material | 75%[3] |

| Bromine | 1.0 | Brominating Agent | |

| Sulfuric Acid (90%) | - | Acid Catalyst/Solvent | |

| Sodium Hydroxide (6N) | - | Neutralizing Agent |

Synthesis of 4-Iodopyridine

4-Iodopyridine is often prepared from 4-aminopyridine via a Sandmeyer-type reaction.

Experimental Protocol: Diazotization-Iodination of 4-Aminopyridine [4]

-

Diazotization: Dissolve 4-aminopyridine (1.0 equiv) in an aqueous solution of sulfuric acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.0-1.5 equiv) in water dropwise, maintaining the low temperature.[4]

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water. Add the cold diazonium salt solution to the potassium iodide solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases.

-

Work-up: Make the solution basic with an appropriate base (e.g., sodium hydroxide) and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to give 4-iodopyridine, which can be further purified by recrystallization or sublimation.

| Reagent | Molar Equiv. | Purpose |

| 4-Aminopyridine | 1.0 | Starting Material |

| Sodium Nitrite | 1.0 - 1.5 | Diazotizing Agent |

| Sulfuric Acid | - | Acid Catalyst |

| Potassium Iodide | - | Iodinating Agent |

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated pyridines are exceptional substrates for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are pivotal in the synthesis of complex pharmaceuticals and agrochemicals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures by reacting a halide with an organoboron reagent.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with an Arylboronic Acid [5]

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).[5]

-

Catalyst Addition: Evacuate and backfill the flask with argon three times. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[5]

-

Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).[5]

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.[5]

-

Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[5]

| Halopyridine | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | 95[6] |

| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 88[5] |

| 4-Iodopyridine | 2-Methylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 12 | 92 |

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline [7]

-

Reaction Setup: In a glovebox, charge a vial with palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., dppf, 4 mol%), and sodium tert-butoxide (1.4 equiv).

-

Reagent Addition: Add 2-bromopyridine (1.0 equiv) and aniline (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction by GC-MS or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash chromatography.

| Halopyridine | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Bromopyridine | Morpholine | Pd(OAc)₂ | dppf | NaOtBu | Toluene | 80 | 98[7] |

| 3-Bromopyridine | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 95[8] |

| 4-Chloropyridine | N-Methylaniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 85 |

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halide and a terminal alkyne, providing access to valuable alkynylpyridines.

Experimental Protocol: Sonogashira Coupling of 2-Bromo-4-iodopyridine [9][10]

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromo-4-iodopyridine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and copper(I) iodide (CuI) (0.1 equiv).[10]

-

Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) via syringe.[10]

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.[10]

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is highly regioselective for the more reactive C-I bond.[9]

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 90[10] |

| 3-Iodopyridine | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | DMF | 60 | 85 |

| 2,6-Dichloropyridine | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 78 |

Applications in Pharmaceutical and Agrochemical Synthesis

The utility of halogenated pyridine building blocks is best illustrated by their central role in the synthesis of numerous commercial drugs and agrochemicals.

Case Study: Synthesis of a Pharmaceutical Intermediate

The synthesis of Vericiguat, a soluble guanylate cyclase stimulator, utilizes a fluorinated pyridine building block.[5]

Diagram: Synthetic Workflow for a Vericiguat Intermediate

Caption: Key steps in the synthesis of a Vericiguat intermediate.[5]

Conclusion

Halogenated pyridine building blocks are indispensable tools in the arsenal of the modern synthetic chemist. Their strategic synthesis and functionalization through robust and versatile cross-coupling methodologies provide efficient access to a vast chemical space of high-value molecules. The continued development of novel halogenation techniques and more active and selective catalyst systems for their subsequent transformation will undoubtedly fuel further innovation in the fields of drug discovery, agrochemical development, and materials science. This guide has provided a foundational understanding of the core principles and practical applications of these critical synthetic intermediates, empowering researchers to leverage their full potential in their synthetic endeavors.

References

- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Stille Coupling [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the selective Suzuki coupling of 5-Bromo-2-chloro-4-fluoropyridine with various boronic acids. The presence of two distinct halogen atoms on the pyridine ring, a bromine at the 5-position and a chlorine at the 2-position, allows for chemoselective functionalization. Based on the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl), the protocol is optimized for selective reaction at the more reactive C5-Br bond, leaving the C2-Cl bond available for subsequent transformations.[1][2][3][4] This makes this compound a valuable building block for the synthesis of complex, polysubstituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry.

Principle of the Reaction

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This step is favored at the more reactive C-Br bond over the C-Cl bond.

-

Transmetalation: In the presence of a base, the organoboronic acid forms a boronate species, which then transfers its organic moiety to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (1-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)

-

Degassed water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (e.g., Schlenk flask)

-

Magnetic stirrer with heating

-

System for inert atmosphere operations

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[2][5]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[5]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[1][2]

-

Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and, if required, degassed water (e.g., 1 mL).[1][5]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][2]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1][5]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-chloro-4-fluoropyridine.[1]

Data Presentation: Summary of Reaction Conditions